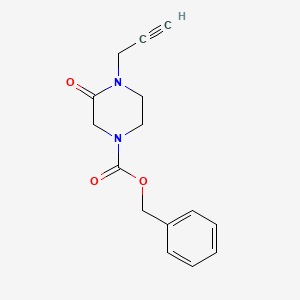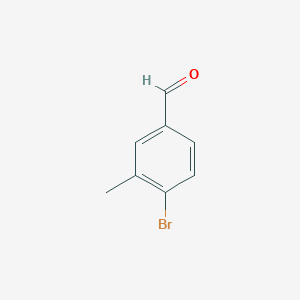
4-Bromo-3-methylbenzaldehyde
Overview
Description
4-Bromo-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.04 g/mol . The IUPAC name for this compound is 4-bromo-3-methylbenzaldehyde .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-methylbenzaldehyde isInChI=1S/C8H7BrO/c1-6-4-7 (5-10)2-3-8 (6)9/h2-5H,1H3 . The Canonical SMILES structure is CC1=C (C=CC (=C1)C=O)Br . Physical And Chemical Properties Analysis
4-Bromo-3-methylbenzaldehyde has a density of 1.5±0.1 g/cm³ . Its boiling point is 262.2±28.0 °C at 760 mmHg . The compound has a molar refractivity of 45.5±0.3 cm³ . It has 1 hydrogen bond acceptor and 1 freely rotating bond .Scientific Research Applications
Chemical Synthesis
4-Bromo-3-methylbenzaldehyde can be used as a starting material or intermediate in the synthesis of various other chemical compounds . Its bromo group makes it a good candidate for reactions involving nucleophilic substitution or coupling .
Material Science
In material science, 4-Bromo-3-methylbenzaldehyde could potentially be used in the synthesis of new materials, such as polymers or organic semiconductors .
Chromatography
4-Bromo-3-methylbenzaldehyde might be used as a standard or a target compound in chromatographic analysis .
Neurology Research
This compound is listed under Neurology Research Chemicals and Analytical Standards, indicating its potential use in neurological studies . However, the exact application isn’t specified.
Pain and Inflammation
4-Bromo-3-methylbenzaldehyde is also listed under the category of Pain and Inflammation, suggesting it might be used in research related to these conditions .
Addiction Research
Given its listing under the category of Addiction, it’s possible that 4-Bromo-3-methylbenzaldehyde is used in research related to substance abuse and addiction .
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-3-methylbenzaldehyde is a type of organic compound that is often used as a building block in biochemical research
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
properties
IUPAC Name |
4-bromo-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGUHGVNUFFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448403 | |
| Record name | 4-bromo-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzaldehyde | |
CAS RN |
78775-11-8 | |
| Record name | 4-bromo-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



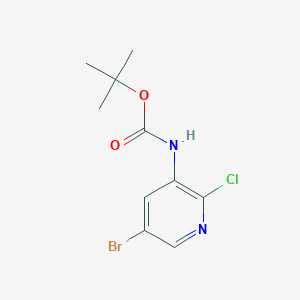
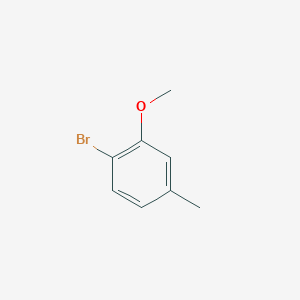
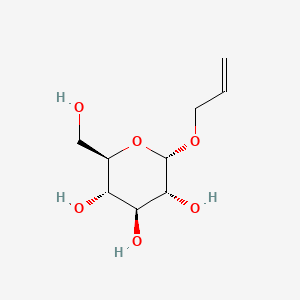
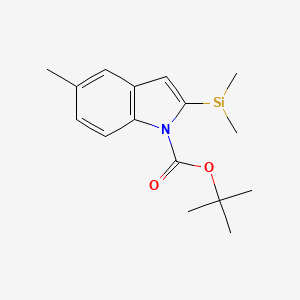

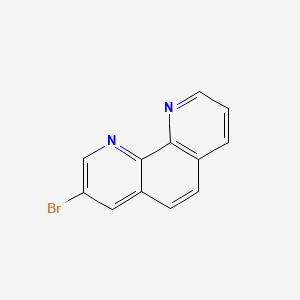


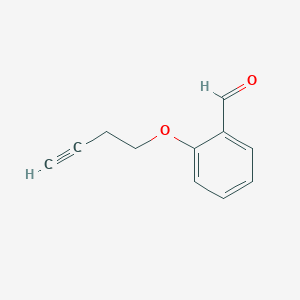
![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)
![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)
![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
